Benzyl piperazine-D7 diHCl

Descripción general

Descripción

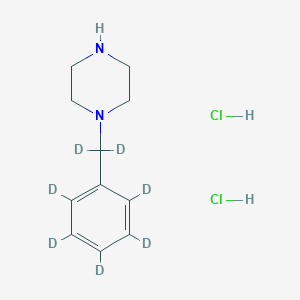

BZP-d7 (clorhidrato) (CRM), también conocido como 1-Bencilpiperazina-d7 diclorhidrato, es un material de referencia certificado. Se utiliza principalmente como un estándar interno para la cuantificación de 1-Bencilpiperazina mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. La 1-Bencilpiperazina es un derivado de la piperazina con propiedades estimulantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BZP-d7 (clorhidrato) (CRM) implica la deuteración de 1-Bencilpiperazina. La deuteración es el proceso de reemplazar átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. La reacción típicamente implica el uso de reactivos y disolventes deuterados bajo condiciones controladas para asegurar la incorporación de átomos de deuterio en la estructura molecular .

Métodos de Producción Industrial

La producción industrial de BZP-d7 (clorhidrato) (CRM) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica estrictas medidas de control de calidad para asegurar la pureza y la consistencia del producto final. El compuesto se formula entonces en una solución, típicamente en metanol, y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

BZP-d7 (clorhidrato) (CRM) puede experimentar varias reacciones químicas, incluyendo:

Oxidación: La introducción de oxígeno o la eliminación de hidrógeno.

Reducción: La adición de hidrógeno o la eliminación de oxígeno.

Sustitución: El reemplazo de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos bajo diversas condiciones.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Forensic Toxicology

Detection of Piperazine Derivatives

One of the primary applications of BZP-D7 is in the detection of piperazine derivatives in biological samples. A study highlighted a rapid targeted method utilizing liquid chromatography-mass spectrometry (LC-MS) for detecting abused piperazine designer drugs. BZP-D7 was employed as a stable isotopically labeled (SIL) internal standard to enhance the accuracy and reliability of the analytical results. The method demonstrated high selectivity for various piperazine derivatives, including BZP itself, by optimizing multiple reaction monitoring (MRM) transitions for each analyte .

Analytical Method Validation

The validation process for this detection method involved assessing parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). The use of BZP-D7 as an internal standard allowed for improved confidence in identifying and quantifying piperazine compounds in serum and urine samples .

Pharmacodynamics and Toxicokinetics

Mechanism of Action

Benzylpiperazine exhibits stimulant properties similar to amphetamines, acting primarily on the serotonergic and dopaminergic systems. Research indicates that BZP increases serotonin concentrations by inhibiting its reuptake, which can lead to euphoriant effects. Studies have shown that BZP has a mixed mechanism of action, affecting multiple neurotransmitter transporters .

Toxicokinetic Studies

In toxicological studies involving animal models, BZP-D7 has been utilized to assess the metabolism and distribution of benzylpiperazine in biological tissues. A gas chromatography-mass spectrometry (GC-MS) method was developed to evaluate the toxicokinetics of BZP and its metabolites in mice. This study demonstrated that BZP accumulates primarily in the kidneys and provided insights into its metabolic pathways . The method's validation confirmed its effectiveness for studying drug kinetics with acceptable precision and accuracy .

Research Applications

Development of New Derivatives

Recent research has focused on synthesizing new benzylpiperazine derivatives with enhanced pharmacological profiles. These derivatives are being investigated for their potential therapeutic effects, particularly their affinity for sigma receptors. BZP-D7 serves as a reference compound in these studies to compare the biological activity of newly synthesized analogs .

Comprehensive Data Tables

| Application Area | Details | Methodology |

|---|---|---|

| Forensic Toxicology | Detection of piperazine derivatives | LC-MS with SIL standards |

| Pharmacodynamics | Mechanism involving serotonin reuptake | Comparative studies with amphetamines |

| Toxicokinetics | Metabolism in biological tissues | GC-MS analysis in animal models |

| Research Development | Synthesis of new derivatives | Characterization against BZP-D7 |

Case Studies

-

Case Study 1: Rapid Detection Method

A study demonstrated the effectiveness of using BZP-D7 as an internal standard in LC-MS for detecting piperazine derivatives in clinical samples. The method achieved high sensitivity and specificity, confirming its utility in forensic settings . -

Case Study 2: Toxicokinetics Assessment

In a pilot study assessing the toxicokinetics of BZP in mice, researchers utilized GC-MS to quantify drug concentrations over time. Results indicated significant accumulation in renal tissues, providing valuable data for understanding the drug's pharmacokinetic profile .

Mecanismo De Acción

El mecanismo de acción de BZP-d7 (clorhidrato) (CRM) es similar al de la 1-Bencilpiperazina. Actúa como un estimulante al aumentar la liberación de neurotransmisores como la dopamina y la serotonina en el cerebro. Esto lleva a un aumento de la alerta, la energía y la euforia. Los objetivos moleculares incluyen los transportadores de dopamina y serotonina, que están involucrados en la recaptación de estos neurotransmisores .

Comparación Con Compuestos Similares

Compuestos Similares

1-Bencilpiperazina: La versión no deuterada de BZP-d7 (clorhidrato) (CRM).

1-(3-Trifluorometilfenil)piperazina: Otro derivado de la piperazina con propiedades estimulantes.

1-(4-Metoxifenil)piperazina: Un derivado de la piperazina con efectos psicoactivos.

Unicidad

BZP-d7 (clorhidrato) (CRM) es único debido a su naturaleza deuterada, lo que lo convierte en un estándar interno ideal para fines analíticos. La incorporación de átomos de deuterio proporciona propiedades espectrométricas de masas distintas, lo que permite una cuantificación precisa de 1-Bencilpiperazina en mezclas complejas .

Actividad Biológica

Benzyl piperazine-D7 dihydrochloride (BPz-D7 diHCl) is a deuterated analog of benzylpiperazine (BZP), a compound that has garnered attention for its stimulant properties and interactions with neurotransmitter systems. This article explores its biological activity, pharmacodynamics, and relevant research findings.

BPz-D7 diHCl is characterized by the incorporation of deuterium atoms into the benzylpiperazine structure. This modification enhances its mass spectrometric properties, making it a valuable internal standard in analytical chemistry, particularly for quantifying BZP in various matrices using gas chromatography and liquid chromatography-mass spectrometry (GC-MS and LC-MS) .

BPz-D7 diHCl exhibits stimulant properties akin to amphetamines, primarily interacting with the serotonergic and dopaminergic receptor systems. Its pharmacological profile includes:

- Serotonin Reuptake Inhibition : BPz-D7 increases serotonin levels in the synaptic cleft by inhibiting its reuptake, enhancing neurotransmitter release.

- Dopamine and Norepinephrine Interaction : The compound also affects dopamine and norepinephrine transporters, stimulating the release of these neurotransmitters .

The compound's actions are similar to those of MDMA, with a mixed mechanism affecting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. It shows high affinity for the alpha2-adrenoreceptor, acting as an antagonist that inhibits negative feedback mechanisms, thereby increasing norepinephrine release .

Stimulant Effects

Research indicates that BPz-D7 diHCl can produce euphoriant effects similar to amphetamines, particularly at higher dosages due to its lower potency compared to non-deuterated forms . Animal studies have demonstrated that BPz-D7 stimulates the release of dopamine, serotonin, and norepinephrine while inhibiting their reuptake .

Toxicokinetics

The metabolism of BPz-D7 occurs primarily in the liver, with renal excretion of metabolites such as hydroxy-benzylpiperazines. Studies have shown discrepancies in the toxicokinetics between humans and animal models, highlighting the need for further investigation into its metabolic pathways .

Applications in Research

BPz-D7 diHCl serves multiple roles in scientific research:

- Analytical Chemistry : As a certified reference material, it is crucial for accurate quantification of BZP in forensic toxicology.

- Neuropharmacology : Its effects on neurotransmitter systems make it a candidate for studies exploring psychoactive substances and their mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes key features of BPz-D7 diHCl compared to other piperazine derivatives:

| Compound Name | Description | Unique Features |

|---|---|---|

| 1-Benzylpiperazine | Non-deuterated version; stimulant properties | Standard form for comparison |

| 1-(3-Trifluoromethylphenyl)piperazine | Stimulant properties; often found alongside BZP | Contains trifluoromethyl group enhancing activity |

| 1-(4-Methoxyphenyl)piperazine | Psychoactive effects; alters neurotransmitter activity | Methoxy substitution impacts pharmacodynamics |

| Benzylpiperazine-D7 dihydrochloride | Deuterated version; ideal for mass spectrometry | Enhanced mass spectrometric properties due to deuteration |

Case Studies and Research Findings

- Stimulant Properties : A study conducted on animal models indicated that BPz-D7 significantly increased locomotor activity, demonstrating its stimulant effects comparable to traditional amphetamines .

- Forensic Applications : In forensic toxicology, BPz-D7 has been utilized as an internal standard in GC-MS analysis to improve the accuracy of BZP detection in biological samples .

- Metabolism Studies : Research focusing on the metabolic pathways of BPz-D7 revealed insights into its hepatic metabolism and renal excretion patterns, underscoring the importance of understanding its pharmacokinetics for safety assessments .

Propiedades

IUPAC Name |

1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;;/h1-5,12H,6-10H2;2*1H/i1D,2D,3D,4D,5D,10D2;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUJLUKPBBBXMU-JQGXLDKISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCNCC2)[2H])[2H].Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344948 | |

| Record name | 1-Benzylpiperazine-d7 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141738-08-0 | |

| Record name | 1-Benzylpiperazine-d7 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.